Histamine phosphate
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Overview
Description
Histamine Phosphate is a chemical compound with the molecular formula
C5H9N3⋅2H3PO4
and a molecular weight of 307.14 g/mol . It is a phosphate salt of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter . This compound is commonly used in medical and research settings, particularly in allergy testing and as a vasodilator .Mechanism of Action
Target of Action
Histamine phosphate primarily targets the H1 and H2 receptors . These receptors are G-protein coupled receptors, which are involved in various physiological processes including neurotransmission, immune response, nutrition, and cell growth and differentiation .
Biochemical Pathways
this compound is involved in various biochemical pathways. It is produced by the enzymatic decarboxylation of the essential amino acid histidine . Histamine metabolism shares metabolites and enzymatic activities with the metabolic pathways of other biogenic amines .
Pharmacokinetics
It is known that histamine is a biogenic amine, which is easily soluble in cold water, hot water, and ethanol . This suggests that it may have good bioavailability.
Result of Action
The activation of H1 and H2 receptors by this compound leads to various physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In addition, this compound increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other biogenic amines can affect the action of this compound . Furthermore, the expression and signaling pathways of the H1 and H2 receptors are tissue-specific , which means that the action of this compound can vary depending on the tissue environment.
Biochemical Analysis
Biochemical Properties
Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .
Subcellular Localization
This compound has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine Phosphate can be synthesized by reacting histamine with phosphoric acid. The reaction typically involves dissolving histamine in water and then adding phosphoric acid under controlled conditions to form the phosphate salt. The reaction is usually carried out at room temperature and monitored to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar principles. The process includes the purification of histamine, precise addition of phosphoric acid, and crystallization of the product. The final product is then dried and packaged under sterile conditions to ensure its stability and purity .
Chemical Reactions Analysis
Types of Reactions: Histamine Phosphate undergoes various chemical reactions, including:
Oxidation: Histamine can be oxidized to form imidazole acetaldehyde.
Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.
Substitution: Histamine can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Typically involve halogenating agents or acylating agents under mild conditions.
Major Products:
Oxidation: Imidazole acetaldehyde.
Reduction: Reduced forms of histamine derivatives.
Substitution: Various substituted histamine derivatives depending on the reagents used.
Scientific Research Applications
Histamine Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving biogenic amines.
Biology: Plays a crucial role in studying immune responses, particularly in allergy testing and histamine receptor studies.
Medicine: Utilized in diagnostic tests for allergies and as a positive control in skin testing. It is also used in research on vasodilation and neurotransmission.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Histamine Phosphate can be compared with other histamine derivatives and related compounds:
Histamine Hydrochloride: Another salt form of histamine, used similarly in medical and research applications.
Histamine Base: The free base form of histamine, used in various biochemical studies.
Methylhistamine: A methylated derivative of histamine, used in research on histamine metabolism and function.
Uniqueness: this compound is unique due to its specific use in allergy testing and its role as a vasodilator. Its phosphate salt form provides stability and solubility advantages over other histamine derivatives .
Properties
CAS No. |
51-74-1 |
---|---|
Molecular Formula |
C5H12N3O4P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |
InChI |
InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |
InChI Key |
ICXZPFDAWSIMGB-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
C1=C(NC=N1)CCN.OP(=O)(O)O |
Key on ui other cas no. |
51-74-1 |
Synonyms |
histamine acid phosphate histamine diphosphate histamine phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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